![molecular formula C29H42N2O2 B12574941 (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene CAS No. 185822-65-5](/img/structure/B12574941.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aniline derivative.
Alkylation: The phenyl rings are then alkylated with hexyloxy and undec-10-en-1-yloxy groups using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene has several scientific research applications:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced molecular motion.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce conformational changes in the molecule, affecting its interaction with molecular targets. The pathways involved include:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, altering their function.
Pathways: Light-induced isomerization can activate or deactivate specific biochemical pathways, making it useful in photopharmacology.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with a simpler structure.
Disperse Orange 3: A dye with similar photoresponsive properties.
4,4’-Dihydroxyazobenzene: Another azobenzene derivative with hydroxyl groups.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is unique due to its specific alkyl substitutions, which enhance its solubility and photoresponsive behavior compared to simpler azobenzenes. This makes it particularly suitable for applications requiring precise control over molecular motion and interactions.
Properties
CAS No. |
185822-65-5 |
|---|---|
Molecular Formula |
C29H42N2O2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(4-hexoxyphenyl)-(4-undec-10-enoxyphenyl)diazene |
InChI |
InChI=1S/C29H42N2O2/c1-3-5-7-9-10-11-12-13-15-25-33-29-22-18-27(19-23-29)31-30-26-16-20-28(21-17-26)32-24-14-8-6-4-2/h3,16-23H,1,4-15,24-25H2,2H3 |
InChI Key |
GAVRYNIHXIIIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


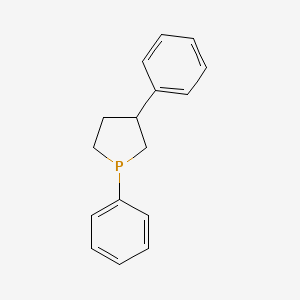
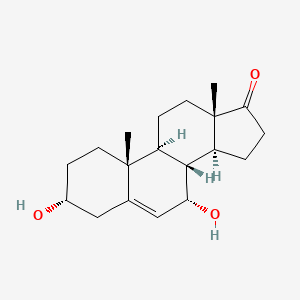

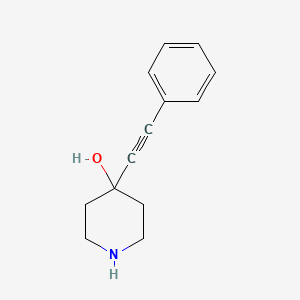
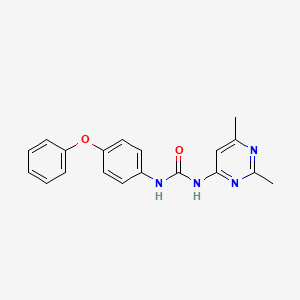
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
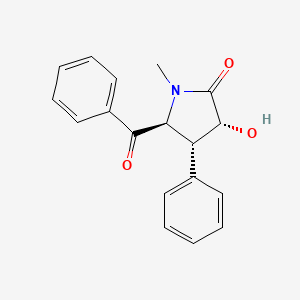
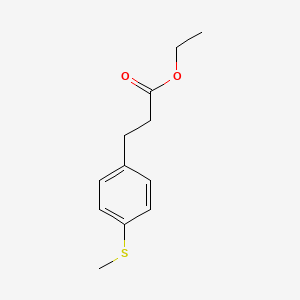
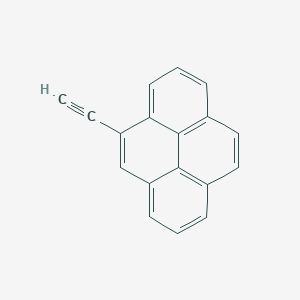
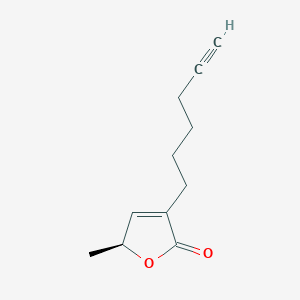
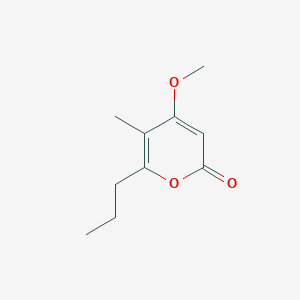

![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
